1-(2-Fluorophenyl)propan-2-ol

Description

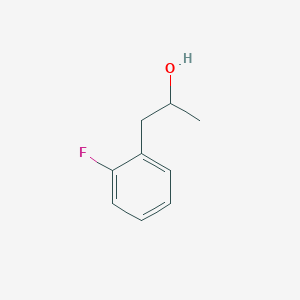

1-(2-Fluorophenyl)propan-2-ol is a secondary alcohol with a 2-fluorophenyl group attached to the first carbon of the propan-2-ol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the aromatic fluorine substitution.

Properties

CAS No. |

549529-09-1 |

|---|---|

Molecular Formula |

C9H11FO |

Molecular Weight |

154.18 g/mol |

IUPAC Name |

1-(2-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 |

InChI Key |

ADCVMZFALAHVRG-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1F)O |

Canonical SMILES |

CC(CC1=CC=CC=C1F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-ol (CAS: N/A)

- Structure : Differs by replacing the hydroxyl-bearing carbon’s methyl group with a trifluoromethyl (-CF₃) group.

- This analog’s molecular weight (MW: ~204 g/mol) is higher than 1-(2-fluorophenyl)propan-2-ol (MW: 168 g/mol), which may affect solubility .

2-(4-Chlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol

- Structure : Features a 4-chlorophenyl group and additional heterocyclic substituents.

- Activity : Exhibits antifungal properties, with structural complexity enabling strong binding to fungal CYP51 enzymes. The chlorine atom enhances hydrophobic interactions compared to fluorine .

Pharmacologically Active Derivatives

2.2.1. TNF-α Inhibitor: 2-[5-(3-Chloro-4-{[(1R)-1-(2-fluorophenyl)ethyl]amino}quinolin-6-yl)pyrimidin-2-yl]propan-2-ol

- Structure: A complex derivative with a 2-fluorophenyl group linked to a quinoline-pyrimidine scaffold.

- Activity : Demonstrated strong binding to TNF-α (PDB: 7JRA) with a docking energy of -8.0 kcal/mol. The 2-fluorophenyl group contributes to π-π stacking in the binding pocket, while the propan-2-ol moiety participates in hydrogen bonding .

- ADME Properties : Predicted moderate permeability (QikProp) and acceptable toxicity profiles, suggesting suitability for oral administration .

Stereochemical Variants

(2R)-1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-ol

- Structure : Enantiomerically pure derivative with a dichlorophenyl group.

- Physicochemical Properties : Enantiomers (R and S) showed indistinguishable spectral data, indicating minimal stereochemical impact on solubility or melting point. This suggests that this compound’s stereoisomers may also share similar physical properties .

Physicochemical and Toxicological Comparisons

- LogP and Solubility :

- Toxicology: Read-across approaches validated for 3,7-dimethyl-7-methoxyoctan-2-ol (using 2,6-dimethyl-4-heptanol) highlight that structural analogs with matched physicochemical properties can predict toxicity when direct data are lacking .

Data Tables

Table 2: ADME/Tox Profiles

| Compound | Permeability (Predicted) | Metabolic Stability | Read-Across Validation |

|---|---|---|---|

| This compound | Moderate | Moderate | Limited data |

| TNF-α Inhibitor (7JRA ligand) | High | High | Supported by docking |

| 1-(2-Butoxy-1-methylethoxy)-propan-2-ol | Low | High | Validated (ECHA) |

Key Findings and Insights

Fluorine’s Role : The 2-fluorophenyl group enhances binding interactions in target proteins (e.g., TNF-α) via hydrophobic and π-π interactions, while the hydroxyl group aids solubility .

Structural Complexity: Adding heterocycles (e.g., triazoles in antifungal agents) or extending substituents (e.g., quinoline-pyrimidine) improves target specificity but may reduce bioavailability .

Stereochemistry : Enantiomers of simple analogs show minimal differences in physical properties, suggesting that racemic mixtures of this compound could be viable in formulations .

Toxicological Gaps : Read-across methodologies are critical for safety assessments, as seen with 3,7-dimethyl-7-methoxyoctan-2-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.